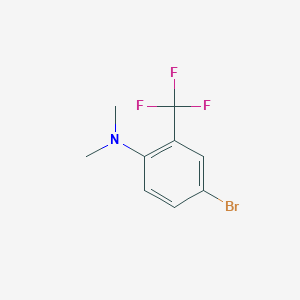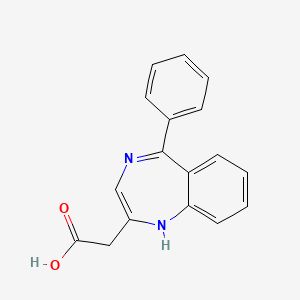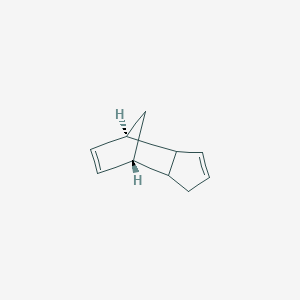
3a,4,7,7a-Tetrahydro-4,7-methano-1H-indene
概要
説明
“3a,4,7,7a-Tetrahydro-4,7-methano-1H-indene” is a chemical compound with the molecular formula C10H12 . It is also known as “Phenol, polymer with 3a,4,7,7a-tetrahydro-4,7-methano-1H-indene” and has a molecular weight of 132.2023 .
Synthesis Analysis
The synthesis of “3a,4,7,7a-Tetrahydro-4,7-methano-1H-indene” involves the dimerization of 1,3-cyclopentadiene . The reaction is exothermic with a heat of reaction of -195.7 kJ/mol .
Molecular Structure Analysis
The molecular structure of “3a,4,7,7a-Tetrahydro-4,7-methano-1H-indene” can be represented as a 2D Mol file or a computed 3D SD file .
科学的研究の応用
Etherification of Dicyclopentadiene with Methanol : Saha (1999) explored the etherification of dicyclopentadiene (DCPD) with methanol, using cation-exchange resins as catalysts. This process aimed to synthesize an unsaturated methyl ether of DCPD with a strong floral odor, studying the kinetics of the reaction and the impact of various parameters on the rate of reaction (Saha, 1999).
Chiral Preparation of C2-Symmetric 4-Cyclopentene-1,3-Diol : Kimura, Ehama, and Inomata (2002) demonstrated the chiral preparation of C2-symmetric 4-cyclopentene-1,3-diol from racemic 3a,4,7,7a-tetrahydro-4,7-methano-1H-inden1-one. This involved a lipase-mediated kinetic resolution as a key step in the synthesis process (Kimura, Ehama, & Inomata, 2002).
Safety Assessment in Fragrance Ingredients : A study by Api et al. (2020) evaluated pyridine, 4-ethenyl-, reaction products with 3a,4,7,7a-tetrahydrodimethyl-4,7-methano-1H-indene for various toxicological endpoints. The study found that this compound is not genotoxic and poses minimal risks for repeated dose toxicity, reproductive toxicity, and other health concerns (Api et al., 2020).
Conversion of Dihydroindenones into Indanones : Luh, Lai, and Tam (1980) reported on the reactions of 3a-7a-dihydroindenones with Fe(CO)5, leading to the formation of indanones. This study contributed to understanding the mechanisms of these reactions, which have implications in synthetic organic chemistry (Luh, Lai, & Tam, 1980).
Anticancer, Antimicrobial, and Carbonic Anhydrase Inhibition Profiles : Kocyigit et al. (2017) synthesized novel derivatives of 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole and investigated their anticancer, antimicrobial activities, and carbonic anhydrase inhibition. This research highlighted the potential biomedical applications of these compounds (Kocyigit et al., 2017).
特性
IUPAC Name |
(1R,7S)-tricyclo[5.2.1.02,6]deca-3,8-diene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12/c1-2-9-7-4-5-8(6-7)10(9)3-1/h1-2,4-5,7-10H,3,6H2/t7-,8+,9?,10?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HECLRDQVFMWTQS-AFWXGSBKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2C1C3CC2C=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=CC2C1[C@H]3C[C@@H]2C=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dicyclopentadiene, analytical standard | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

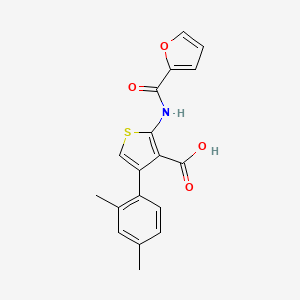
![Ethyl 1-(3-chlorophenyl)-4-(4-hydroxyphenyl)-3-methylpyrazolo[3,4-b]pyridine-6-carboxylate](/img/structure/B7885381.png)
![6-Phenylimidazo[2,1-b][1,3]thiazol-5-amine;hydrochloride](/img/structure/B7885397.png)
![N,5,7-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B7885403.png)
![2-Azabicyclo[2.2.1]heptane-2-acetic acid, (1R,4S)-rel-](/img/structure/B7885405.png)
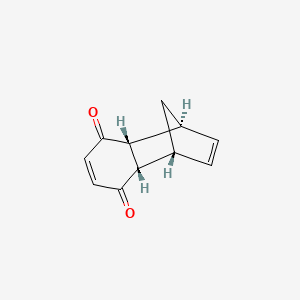
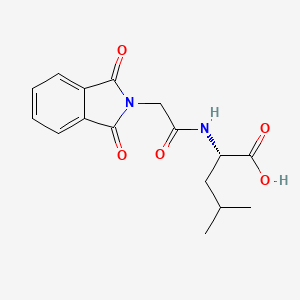
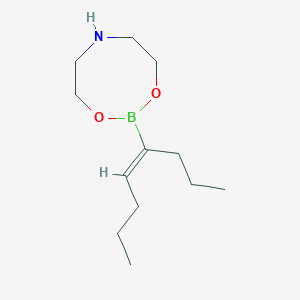
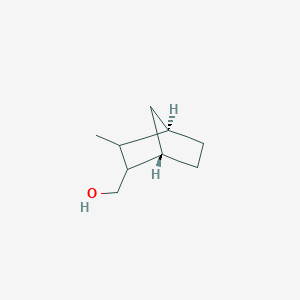
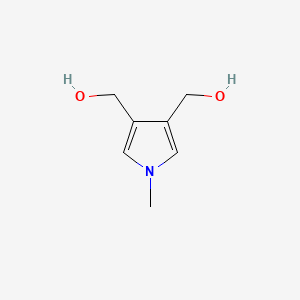
![(1R,5S)-Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B7885443.png)
![(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal](/img/structure/B7885453.png)
